Dodecyl chloroformate
Overview
Description
Dodecyl chloroformate, also known as this compound, is a useful research compound. Its molecular formula is C13H25ClO2 and its molecular weight is 248.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polyelectrolyte−Surfactant Complexes in Low-Polarity Solvents
Dodecyl chloroformate plays a role in the study of polyelectrolyte−surfactant complexes. Research has examined how these complexes behave in solvents like chloroform, focusing on their solubility, diffusion coefficients, and intrinsic viscosity. The properties of such complexes in chloroform are influenced by the composition and nature of the complexes (Bakeev et al., 1996).
Surfactant Effects on Solvent-Gelatinization
The interaction of surfactants with solvents, including chloroform, is another area of application. Studies have explored how surfactants like sodium dodecyl sulfate (SDS) affect the behavior of solvents in various contexts, including the gelatinization of solvents when mixed with urine samples (Isono et al., 1999).
Solvent Extraction and Analytical Chemistry
Research has also focused on the role of this compound in solvent extraction processes and its applications in analytical chemistry. This includes methods for determining substances like sodium dodecyl sulfate in solutions using chloroform and the development of techniques for sample preparation and analysis (Liu & Dasgupta, 1996).
Antifungal Applications and Nanotechnology
This compound has been studied in the context of antifungal applications and nanotechnology. It has been loaded into nanostructured lipid systems for treating fungal infections, demonstrating enhanced antifungal activity and reduced toxicity (Medina-Alarcón et al., 2017).
Environmental and Corrosion Studies
The compound is also significant in environmental research, such as examining the behavior of carbon steel in acid chloride solutions and the effects of surfactants on corrosion inhibition (Migahed et al., 2009).
Mechanism of Action
Mode of Action
It is known that similar compounds can interact with their targets in various ways, such as by inhibiting or activating certain biochemical processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in energy metabolism and cell signaling .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of dodecyl carbonochloridate. For example, the presence of other chemicals, temperature, pH, and other environmental conditions can affect the compound’s stability and activity .
Safety and Hazards
Properties
IUPAC Name |
dodecyl carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPOMDNRTZLRMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179217 | |
Record name | Dodecyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24460-74-0 | |
Record name | Carbonochloridic acid, dodecyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24460-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024460740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.050 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODECYL CHLOROFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRN953UF5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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